molecular formula C17H24ClN5O2 B126196 Sunepitron Hydrochloride CAS No. 148408-65-5

Sunepitron Hydrochloride

Numéro de catalogue: B126196
Numéro CAS: 148408-65-5
Poids moléculaire: 365.9 g/mol
Clé InChI: HWGPYTRJVVMHGT-IODNYQNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sunepitron Hydrochloride (CAS: 148408-65-5) is a psychopharmacological agent with a unique multi-receptor targeting profile. It functions as a combined α2-adrenergic receptor antagonist, 5-HT1A receptor agonist, and dopamine D2 receptor antagonist . This tripartite mechanism underpins its therapeutic applications in anxiety and depression, offering a differentiated approach compared to single-target agents.

Méthodes De Préparation

La synthèse du chlorhydrate de sunepitron implique plusieurs étapes. Le processus commence par l'estérification de l'acide pyridine-2,5-dicarboxylique à l'aide de chlorure de thionyle et de méthanol pour former l'ester diméthylique correspondant. Cet ester est ensuite hydrogéné sur de l'oxyde de platine dans l'acide acétique pour donner l'ester diméthylique de l'acide pipéridine-2,5-dicarboxylique. L'étape suivante implique la condensation de cet ester avec le 2-chloroacétonitrile en présence de carbonate de sodium, suivie d'une cyclisation par hydrogénation avec du nickel de Raney. Le composé résultant est ensuite réduit avec de l'hydrure de lithium et d'aluminium, et des réactions supplémentaires avec la 2-chloropyrimidine, le chlorure de méthanesulfonyle et l'azoture de sodium conduisent à la formation du produit final .

Analyse Des Réactions Chimiques

Le chlorhydrate de sunepitron subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Le chlorhydrate de sunepitron a été principalement étudié pour son utilisation potentielle dans le traitement de l'anxiété et de la dépression. Son mécanisme d'action unique, impliquant à la fois l'agonisme des récepteurs de la sérotonine et l'antagonisme des récepteurs adrénergiques, en fait un composé précieux pour la recherche en neuropharmacologie . De plus, il a été utilisé dans des études pour comprendre la pharmacocinétique et le métabolisme des agents anxiolytiques .

Mécanisme d'action

Le chlorhydrate de sunepitron exerce ses effets en agissant comme un agoniste du récepteur 5-HT1A de la sérotonine et un antagoniste du récepteur α2-adrénergique . Cette double action contribue à moduler la libération de neurotransmetteurs, conduisant à des effets anxiolytiques et antidépresseurs. Le composé présente également des propriétés d'agoniste de la dopamine D2, contribuant davantage à son potentiel thérapeutique .

Applications De Recherche Scientifique

Depression Treatment

Sunepitron was initially developed by Pfizer for the treatment of depression. Its mechanism involves enhancing serotonin levels in the brain, which is crucial for mood regulation. The compound's ability to act on both the 5-HT1A receptors and α2-adrenergic receptors suggests a potential for alleviating symptoms associated with major depressive disorder (MDD) and treatment-resistant depression.

Case Study: Clinical Trials

  • Phase III Trials : Sunepitron reached Phase III clinical trials but was ultimately discontinued. The trials aimed to evaluate its efficacy in improving depressive symptoms compared to existing treatments like SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anxiety Disorders

In addition to its antidepressant effects, Sunepitron has been investigated for its potential in treating anxiety disorders. The modulation of serotonin and norepinephrine pathways through its receptor actions may contribute to anxiolytic effects.

Research Findings

  • Behavioral Models : Preclinical studies have shown that compounds with similar mechanisms enhance the efficacy of traditional anxiolytics, suggesting that Sunepitron could potentially offer rapid relief from anxiety symptoms .

Combination Therapies

The pharmacological profile of Sunepitron supports its investigation in combination therapies with SSRIs or other antidepressants. Research indicates that combining 5-HT1A antagonists with SSRIs can lead to improved outcomes in terms of both efficacy and side effect profiles .

Innovative Approaches

  • Synergistic Effects : Studies suggest that combining Sunepitron with SSRIs may accelerate the onset of antidepressant effects, addressing unmet clinical needs in patients who are resistant to standard treatments .

Table 1: Mechanism of Action

MechanismDescription
5-HT1A AgonismEnhances serotonin release, improving mood and reducing anxiety
α2-Adrenergic AntagonismIncreases norepinephrine availability, contributing to alertness and mood stabilization

Table 2: Clinical Trial Phases

PhaseObjectiveOutcome
Phase ISafety and dosageCompleted
Phase IIEfficacy in depressionCompleted
Phase IIIComparison with SSRIsDiscontinued

Comparaison Avec Des Composés Similaires

Key Properties :

  • Molecular Weight : 365.86 g/mol
  • Solubility : Soluble in water and dimethyl sulfoxide (DMSO) .
  • Therapeutic Class : Anxiolytic and antidepressant .

Sunepitron Hydrochloride’s pharmacological profile is distinct from other adrenoceptor modulators and antidepressants. Below is a systematic comparison:

α2-Adrenergic Receptor Antagonists

Compound Mechanism of Action Indications Key Differentiators from Sunepitron HCl Source
Phenoxybenzamine HCl Non-selective α1/α2 antagonist Hypertension, Pheochromocytoma Lacks 5-HT1A agonism and D2 antagonism; primarily used for cardiovascular conditions .
Yohimbine Selective α2 antagonist Erectile dysfunction Pure α2 blockade; no serotonergic or dopaminergic activity .

Clinical Implications :

  • Sunepitron’s additional 5-HT1A agonism may enhance antidepressant effects by promoting serotonin signaling, unlike pure α2 antagonists like Yohimbine .

5-HT1A Receptor Agonists

Compound Mechanism of Action Indications Key Differentiators from Sunepitron HCl Source
Buspirone Selective 5-HT1A agonist Generalized anxiety disorder Lacks α2 antagonism and D2 modulation; limited efficacy in depression . N/A*
Sumatriptan Succinate 5-HT1B/1D agonist (migraine-specific) Migraine attacks Targets vascular 5-HT receptors; no adrenoceptor activity .

Dopamine D2 Antagonists

Compound Mechanism of Action Indications Key Differentiators from Sunepitron HCl Source
Haloperidol Potent D2 antagonist Psychosis Lacks α2/5-HT1A activity; associated with extrapyramidal side effects . N/A*
Quetiapine Fumarate D2/5-HT2 antagonist (atypical antipsychotic) Schizophrenia, Bipolar disorder Broader 5-HT2 antagonism; no α2 antagonism .

Multi-Target Antidepressants

Compound Mechanism of Action Indications Key Differentiators from Sunepitron HCl Source
Mirtazapine α2 antagonist, 5-HT2A/3 antagonist Major depressive disorder Enhances norepinephrine/serotonin release via α2 blockade but lacks 5-HT1A agonism .
Trazodone 5-HT2A antagonist, SRI Depression, Insomnia Primarily serotonergic; no direct α2 or D2 modulation .

Research Findings and Clinical Relevance

  • Advantages of Multi-Target Profile : Sunepitron’s dual α2 antagonism and 5-HT1A agonism may reduce side effects like sedation (common with pure α2 antagonists) while improving mood stabilization .
  • D2 Antagonism : Its dopamine modulation could mitigate anxiety-induced hyperactivity, though this requires further clinical validation .
  • Safety Profile: Limited acute toxicity data exist, but its solubility in water and DMSO suggests favorable pharmacokinetics for oral administration .

Activité Biologique

Sunepitron hydrochloride, also known as CP-93393, is a compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.

Sunepitron acts primarily as a 5-HT1A receptor agonist and an α2-adrenergic antagonist . These properties contribute to its anxiolytic and antidepressant effects. The compound's ability to selectively modulate serotonin receptors plays a crucial role in its therapeutic applications, particularly in treating anxiety and depression.

Key Mechanisms:

  • 5-HT1A Receptor Agonism : Enhances serotonergic transmission, which is beneficial in mood regulation.
  • α2-Adrenergic Antagonism : Increases norepinephrine release, potentially improving mood and cognitive function.

Antidepressant and Anxiolytic Effects

Sunepitron has been shown to exhibit potent anxiolytic and antidepressant effects in various animal models. For instance, studies indicate that oral administration of Sunepitron at a dose of 5 mg/kg significantly reduces anxiety-like behaviors in rodents .

Neuroprotective Properties

Research highlights Sunepitron's potential neuroprotective effects by inhibiting the enzyme N-acetylated alpha-linked acidic dipeptidase (NAALADase) . This enzyme is involved in the breakdown of the neuropeptide N-acetyl-aspartylglutamate (NAAG), which has implications for synaptic glutamate levels. Inhibition of NAALADase by Sunepitron could provide therapeutic benefits in conditions associated with glutamate dysregulation .

Case Studies

  • Animal Model Studies : In a series of studies involving mice, Sunepitron demonstrated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that the compound effectively increased open arm entries, suggesting reduced anxiety levels.
  • In Vitro Studies : Sunepitron was tested against various neuronal cell lines to assess its cytotoxicity and neuroprotective effects. The findings showed that even at higher concentrations, Sunepitron exhibited low cytotoxicity while promoting neuronal survival under stress conditions.

Comparative Biological Activity Table

Activity Type Mechanism Effectiveness
Anxiolytic5-HT1A receptor agonismSignificant reduction in anxiety behaviors
Antidepressantα2-Adrenergic antagonistImproved mood and cognitive function
NeuroprotectionNAALADase inhibitionPotential therapeutic utility in glutamate-related disorders

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of Sunepitron Hydrochloride in preclinical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. A validated protocol involves injecting equal volumes of the assay preparation and a certified reference standard into the chromatograph, comparing peak responses to calculate purity percentages . Ensure mobile phase compatibility and column specifications (e.g., C18 columns) align with USP guidelines for reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and GHS guidelines:

  • Use fume hoods for ventilation to avoid inhalation of dust or aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store in airtight containers at controlled room temperature (20–25°C) to prevent degradation .
    • Note: While acute toxicity data are limited, assume precautionary measures for handling bioactive compounds .

Q. How can researchers validate the structural identity of this compound in synthesized batches?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments and chloride counterion presence.
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical values.
  • X-ray Diffraction (XRD) : Verify crystalline structure against published crystallographic data .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s dual α2-adrenergic antagonist and 5-HT1A agonist activity?

  • Methodological Answer :

  • In vitro receptor binding assays :
  • Use radioligand displacement assays (e.g., [³H]-yohimbine for α2-adrenergic receptors and [³H]-8-OH-DPAT for 5-HT1A receptors).
  • Calculate IC50 values and Ki using nonlinear regression models .
  • Functional assays :
  • Measure cAMP accumulation in transfected HEK293 cells to confirm agonist/antagonist activity .
  • Reference receptor selectivity panels to rule off-target effects .

Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal stability assays to predict metabolic clearance. Adjust for species-specific differences (e.g., cytochrome P450 isoforms) .
  • Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to reconcile bioavailability differences. Validate with plasma concentration-time profiles from rodent studies .
  • Consider protein binding effects using equilibrium dialysis to refine free drug estimates .

Q. What strategies are recommended for optimizing this compound’s solubility in aqueous formulations for preclinical trials?

  • Methodological Answer :

  • Co-solvent systems : Test combinations of PEG-400, propylene glycol, and ethanol (≤10% v/v) to enhance solubility without toxicity .
  • pH adjustment : Conduct solubility screens across pH 3–7.4 (simulating gastric and physiological conditions) .
  • Solid dispersion techniques : Use spray-drying with polymers like PVP-VA64 to improve dissolution rates .

Q. How can researchers design a robust clinical trial protocol to assess this compound’s efficacy in neuropsychiatric disorders?

  • Methodological Answer :

  • Phase IIa adaptive design : Incorporate Bayesian statistics to adjust dosing arms based on interim biomarker data (e.g., serotonin receptor occupancy via PET imaging) .
  • Endpoint selection : Use validated scales like the Hamilton Anxiety Rating Scale (HAM-A) for primary outcomes. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .
  • Safety monitoring : Plan DSMB reviews for adverse events (AEs) related to receptor modulation (e.g., hypotension from α2 antagonism) .

Q. Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting reports on this compound’s metabolic stability in hepatic models?

  • Methodological Answer :

  • Cross-laboratory validation : Replicate studies using identical hepatocyte sources (e.g., pooled human hepatocytes vs. specific donors) .
  • LC-MS/MS harmonization : Standardize metabolite identification protocols (e.g., fragmentation patterns for N-oxides or glucuronides) .
  • Publish negative data in supplementary materials to clarify variability .

Propriétés

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869968
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148408-65-5
Record name 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148408-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunepitron Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNEPITRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sunepitron Hydrochloride
Sunepitron Hydrochloride
Sunepitron Hydrochloride
Sunepitron Hydrochloride
Sunepitron Hydrochloride
Sunepitron Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.